molecular formula C20H22N8O6 B12772341 Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- CAS No. 82144-28-3

Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L-

Cat. No.: B12772341
CAS No.: 82144-28-3
M. Wt: 470.4 g/mol
InChI Key: XMXRJTLFZFKCNF-NSHDSACASA-N
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Description

Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes an aspartic acid backbone linked to a pteridine derivative through a methoxybenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- typically involves multiple steps. The process begins with the preparation of the pteridine derivative, which is then coupled with the methoxybenzoyl group. The final step involves the attachment of the aspartic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved .

Scientific Research Applications

Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, L-
  • Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-hydroxybenzoyl)-, L-
  • Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-chlorobenzoyl)-, L-

Uniqueness

The uniqueness of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3-methoxybenzoyl)-, L- lies in its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the methoxy group in the benzoyl moiety differentiates it from other similar compounds, influencing its reactivity and interactions with biological targets .

Properties

CAS No.

82144-28-3

Molecular Formula

C20H22N8O6

Molecular Weight

470.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]butanedioic acid

InChI

InChI=1S/C20H22N8O6/c1-28(8-10-7-23-17-15(24-10)16(21)26-20(22)27-17)12-4-3-9(5-13(12)34-2)18(31)25-11(19(32)33)6-14(29)30/h3-5,7,11H,6,8H2,1-2H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t11-/m0/s1

InChI Key

XMXRJTLFZFKCNF-NSHDSACASA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O)OC

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O)OC

Origin of Product

United States

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